1-Descarboxy Ketorolac-d4
Description
Properties
Molecular Formula |
C₁₄H₉D₄NO |
|---|---|
Molecular Weight |
215.28 |
Synonyms |
2,3-Dihydro-1H-pyrrolizin-5-yl)phenylmethanone-d4; USP Ketorolac Related Compound D-d4; |
Origin of Product |
United States |
Future Perspectives and Emerging Research Avenues for Deuterated Metabolites
Advancements in Analytical Techniques for Trace-Level Quantification of Labeled Compounds
The precise quantification of labeled compounds at minute concentrations within complex biological samples is critical for their utility. Continuous innovation in analytical instrumentation is significantly enhancing detection limits, offering researchers unprecedented sensitivity and specificity.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a gold standard for the analysis of deuterated metabolites. Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide exceptional mass accuracy and resolving power, which are essential for distinguishing isotopically labeled compounds from endogenous molecules and other interfering substances. Furthermore, the development of more advanced ionization sources, including heated electrospray ionization (HESI) and atmospheric pressure chemical ionization (APCI), has broadened the range of metabolites that can be efficiently ionized and detected.
Significant progress is also being made in sample preparation methodologies. The trend towards miniaturized and automated systems, such as solid-phase microextraction (SPME) and magnetic bead-based immunoassays, facilitates the efficient extraction and enrichment of target analytes from minimal sample volumes. These advancements not only bolster sensitivity but also improve the throughput of analytical workflows, a crucial factor for large-scale studies.
Table 1: Key Advancements in Analytical Techniques
| Analytical Technique | Advancement | Impact on Trace-Level Quantification |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Resolution Mass Spectrometry (HRMS) | Enhances selectivity and sensitivity, enabling the detection of low-abundance metabolites. |
| Ionization Techniques | Advanced Ionization Sources (e.g., HESI, APCI) | Improves ionization efficiency for a wider variety of chemical compounds. |
Potential Expansion of 1-Descarboxy Ketorolac-d4 Applications in Mechanistic Toxicology Studies
As a deuterated internal standard, this compound plays a vital role in the quantitative analysis of its parent drug, Ketorolac (B1673617), and its metabolites. However, its utility is poised to expand significantly into the realm of mechanistic toxicology.
A promising application lies in the investigation of reactive metabolite formation. By meticulously tracing the metabolic pathways of deuterated ketorolac, researchers can identify and quantify the formation of potentially harmful intermediates. The deuterium (B1214612) label acts as a distinct marker, allowing for the unambiguous differentiation of drug-derived metabolites from endogenous compounds, which is fundamental to understanding the initiation of toxic events.
Moreover, this compound can be employed in metabolomics studies to investigate the broader impact of ketorolac exposure on cellular metabolism. By comparing the metabolic fingerprints of biological systems treated with labeled versus unlabeled ketorolac, scientists can pinpoint metabolic pathways that are perturbed by the drug or its byproducts. This approach can yield valuable insights into the underlying mechanisms of adverse drug reactions.
Table 2: Expanded Applications of this compound in Toxicology
| Application Area | Description | Potential Insights |
|---|---|---|
| Reactive Metabolite Studies | Tracing the metabolic fate of deuterated ketorolac to identify and quantify reactive intermediates. | Understanding the initiation of toxicological events and the role of specific metabolic pathways in toxicity. |
Innovations in Stable Isotope Labeling Strategies for Investigating Complex Drug-Metabolite Interactions
The synthesis of isotopically labeled compounds is a critical enabling technology in drug metabolism and pharmacokinetics. Ongoing innovations in labeling strategies are paving the way for the investigation of increasingly intricate interactions between drugs and their metabolites.
One notable advancement is the use of position-specific labeling, where stable isotopes are incorporated at precise atomic locations within a molecule. This sophisticated approach allows researchers to dissect the mechanisms of specific enzymatic reactions and to understand how different regions of a drug molecule are metabolized. For example, placing deuterium atoms at various positions on the ketorolac scaffold could reveal subtle details of its biotransformation.
Another innovative strategy is multi-isotope labeling, which involves the incorporation of several different stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a single molecule. This "isotopic fingerprinting" can provide a wealth of information regarding the origin and metabolic fate of a compound. While this compound is defined by its deuterium label, future research could explore the synthesis of multi-labeled analogs to gain deeper mechanistic insights.
The development of more efficient and economical synthetic methods for introducing stable isotopes is also a key area of progress. Advances in catalytic and enzymatic synthesis are making a wider array of labeled compounds more readily available to the scientific community, thereby fostering further research and discovery.
Table 3: Innovations in Stable Isotope Labeling
| Labeling Strategy | Description | Application in Drug-Metabolite Interaction Studies |
|---|---|---|
| Position-Specific Labeling | Incorporating isotopes at specific atomic positions within a drug molecule. | Probing mechanisms of specific enzymatic reactions and understanding the metabolism of different parts of the molecule. |
| Multi-Isotope Labeling | Incorporating multiple different stable isotopes into the same molecule. | Creating an "isotopic fingerprint" to provide detailed information on the origin and transformation of metabolites. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
